molecular formula C22H23N3O5S B2658817 N-(3,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899759-55-8

N-(3,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2658817
CAS RN: 899759-55-8
M. Wt: 441.5
InChI Key: QDCCVKYBEQQSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Toxicology

  • The pharmacokinetics, dynamics, and pharmacology of synthetic opioids and related compounds have been extensively studied. For instance, propoxyphene, a synthetic opioid, has been reviewed for its weak analgesic effects and associated cardiotoxicity, seizures, and other adverse effects, highlighting the complex balance between therapeutic benefits and risks of such compounds (Barkin, Barkin, & Barkin, 2006).

Environmental Impact and Degradation

  • Research on the environmental fate of pharmaceuticals, including acetaminophen, outlines their detection in various water bodies and soil, their potential toxic effects, and the importance of advanced oxidation processes (AOPs) for their degradation. This indicates the relevance of studying the environmental impact and degradation pathways of complex organic compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Molecular Mechanisms and Analgesic Effects

  • The molecular mechanisms underlying the analgesic effects of compounds like acetaminophen have been explored, revealing interactions with receptors and enzymes that could be relevant to understanding the action of similarly structured compounds. This encompasses studies on metabolites and their effects on pain pathways (Ohashi & Kohno, 2020).

Developmental and Reproductive Health

  • Epidemiological studies have investigated the associations between intrauterine exposure to acetaminophen and various developmental outcomes in offspring, including asthma, ADHD, and reproductive health issues. These findings underline the importance of studying the effects of compound exposure during pregnancy on long-term health outcomes (Liew & Ernst, 2021).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-4-30-17-8-6-16(7-9-17)25-12-11-23-21(22(25)27)31-14-20(26)24-15-5-10-18(28-2)19(13-15)29-3/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCCVKYBEQQSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

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